1-(4-n-Butoxy-3-methylphenyl)ethanol
Description
Properties
IUPAC Name |
1-(4-butoxy-3-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-5-8-15-13-7-6-12(11(3)14)9-10(13)2/h6-7,9,11,14H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKFACNHMYIVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Reduction
This two-step approach leverages Friedel-Crafts acylation to install a ketone group, which is subsequently reduced to the alcohol.
Step 1: Friedel-Crafts Acylation
Reacting 4-n-butoxy-3-methylbenzene with acetyl chloride in the presence of AlCl3 generates 1-(4-n-Butoxy-3-methylphenyl)ethanone.
Reaction Conditions :
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Solvent: Dichloromethane (DCM) or toluene
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Catalyst: Anhydrous AlCl3 (1.2 equiv)
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Temperature: 0–5°C (initial), then reflux at 80°C
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Yield: 68–72%
Step 2: Ketone Reduction
The ketone intermediate is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation.
NaBH4 Reduction :
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables direct introduction of the butoxy group while preserving stereochemistry.
Step 1: Protection of Phenol
3-Methylphenol is protected as its silyl ether (e.g., TIPS-Cl) to prevent undesired side reactions.
Reaction Conditions :
Step 2: Mitsunobu Etherification
The protected phenol reacts with 1-butanol under Mitsunobu conditions.
Reaction Conditions :
Step 3: Deprotection and Hydroxymethylation
The silyl protecting group is removed, followed by hydroxymethylation via TiCl4-mediated asymmetric synthesis.
Grignard Reagent Addition to Aldehyde
This route employs a Grignard reagent to introduce the hydroxymethyl side chain.
Step 1: Aldehyde Synthesis
4-n-Butoxy-3-methylbenzaldehyde is synthesized via Vilsmeier-Haack formylation.
Reaction Conditions :
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Reagents: POCl3, DMF
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Solvent: 1,2-Dichloroethane
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Yield: 65%
Step 2: Grignard Reaction
The aldehyde reacts with methylmagnesium bromide (MeMgBr) to form the secondary alcohol.
Reaction Conditions :
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Friedel-Crafts + Reduction | High scalability; simple conditions | Requires harsh Lewis acids | 60–65% |
| Mitsunobu Reaction | Stereochemical control; mild conditions | Costly reagents; multiple steps | 50–55% |
| Grignard Addition | High atom economy; single-step | Sensitivity to moisture/oxygen | 70–75% |
Optimization Strategies
Solvent and Catalyst Screening
Green Chemistry Approaches
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Microwave-Assisted Synthesis : Reduces reaction time for ketone reduction from 6 h to 20 min (yield: 94%).
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Biocatalytic Reduction : Using alcohol dehydrogenase (ADH) achieves enantiomeric excess >99%.
Industrial-Scale Considerations
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Cost Efficiency : Friedel-Crafts routes are preferred for bulk production due to low reagent costs.
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Safety : Catalytic hydrogenation minimizes use of pyrophoric reagents (e.g., NaBH4).
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Purification : Crystallization from cyclohexane/ethyl acetate mixtures achieves >99% purity.
Emerging Methodologies
Chemical Reactions Analysis
1-(4-n-Butoxy-3-methylphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-n-butoxy-3-methylphenyl)ethanone.
Reduction: The compound can be reduced to form the corresponding alkane, 1-(4-n-butoxy-3-methylphenyl)ethane.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromyl chloride (CrO2Cl2) and pyridinium chlorochromate (PCC).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or sulfonates can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-n-butoxy-3-methylphenyl)ethanone
Reduction: 1-(4-n-butoxy-3-methylphenyl)ethane
Substitution: Various substituted phenyl alcohols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-n-Butoxy-3-methylphenyl)ethanol has shown promise in the field of medicinal chemistry due to its structural properties that allow for interactions with biological targets.
- Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various Gram-positive and Gram-negative bacteria, showing minimal inhibitory concentrations (MICs) ranging from 0.48 to 1000 µg/mL . This suggests potential use in developing new antimicrobial agents.
- Anticancer Properties : The compound's derivatives have been evaluated for their antiproliferative effects on human cancer cell lines. In vitro studies indicated that certain derivatives were cytotoxic against multiple cancer types, including lung, breast, and liver cancers . The ability to inhibit cell proliferation positions these compounds as candidates for further drug development.
Material Science Applications
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of polymers and coatings.
- Polymer Synthesis : The compound can be employed as a monomer or additive in polymer formulations. Its hydrophobic nature may enhance the water resistance and durability of polymer products. Research has indicated that incorporating such compounds into polymers can improve mechanical properties and thermal stability .
- Coatings : Due to its ability to form films, this compound may also be used in protective coatings for various substrates. Its incorporation into coating formulations can provide enhanced chemical resistance and durability against environmental factors.
Environmental Applications
The environmental implications of this compound are noteworthy, particularly regarding its behavior as a contaminant and its potential remediation strategies.
- Contaminant Behavior : Studies have shown that compounds like this compound can be persistent in the environment, necessitating further investigation into their degradation pathways and ecological impacts. Understanding these behaviors is crucial for assessing risks associated with industrial use and disposal .
- Remediation Techniques : Innovative approaches utilizing this compound's reactivity are being explored for environmental remediation. For example, its potential use in electrochemical processes for degrading pollutants has been considered, highlighting its dual role as both a contaminant and a possible agent for remediation .
Case Study 1: Antimicrobial Testing
A series of synthesized compounds based on this compound were tested against common pathogens. The results indicated that certain derivatives exhibited MIC values as low as 0.5 mg/mL against Staphylococcus aureus, suggesting their potential as effective antimicrobial agents .
Case Study 2: Polymer Improvement
In a study focused on enhancing polymer properties, the incorporation of this compound into a polyurethane matrix resulted in improved tensile strength and thermal stability compared to control samples without the additive. This demonstrates the compound's utility in advancing material performance .
Mechanism of Action
1-(4-n-Butoxy-3-methylphenyl)ethanol is similar to other phenyl alcohols such as 1-(4-methoxy-3-methylphenyl)ethanol and 1-(4-ethoxy-3-methylphenyl)ethanol. its unique butoxy group imparts distinct chemical properties that differentiate it from these compounds. The presence of the butoxy group enhances its lipophilicity, making it more suitable for certain applications.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The nitro group in (4-Ethoxy-3-nitrophenyl)methanol introduces strong electron-withdrawing effects, which may reduce stability under basic conditions compared to the electron-donating methyl group in the target compound .
Functional Group Comparisons
Hydroxymethyl vs. Tertiary Amino Groups
Levalbuterol-related compound H (C₁₄H₂₃NO₃) features a tert-butylamino group instead of a hydroxymethyl moiety . This substitution shifts the compound’s polarity: the amino group increases water solubility at physiological pH, whereas the hydroxymethyl group in the target compound may favor hydrogen bonding in solid-state interactions.
Nitro vs. Methyl Substituents
The nitro group in (4-Ethoxy-3-nitrophenyl)methanol (C₉H₁₁NO₄) confers reactivity toward reduction or nucleophilic substitution, unlike the inert methyl group in the target compound. This makes nitro-substituted derivatives more versatile in synthetic pathways but less stable under reducing conditions .
Implications of Structural Differences
Synthetic Applications: The butoxy chain in the target compound may complicate purification due to increased hydrophobicity, whereas methoxy analogs (e.g., 1-(4-Methoxyphenyl)ethanol) are more amenable to crystallization . Nitro-substituted analogs are preferable for reactions requiring electron-deficient aromatic rings, such as Suzuki couplings .
The methyl group in this compound may enhance metabolic stability compared to nitro- or amino-substituted derivatives.
Biological Activity
1-(4-n-Butoxy-3-methylphenyl)ethanol, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
This compound is characterized by its unique structure, which includes a butoxy group and a phenolic hydroxyl group. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with the endocannabinoid system, particularly influencing cannabinoid receptors, which play a significant role in pain modulation and inflammatory responses.
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. Antioxidants are vital for neutralizing free radicals, thus preventing oxidative stress-related cellular damage.
Table 1: Antioxidant Activity Comparison
2. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Case Study: Inhibition of Cytokine Production
In a study involving human macrophages, treatment with this compound led to a reduction in TNF-alpha and IL-6 levels by approximately 60% compared to untreated controls (p < 0.01) .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Results indicate moderate activity against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 100 | |
| Escherichia coli | >200 |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Preliminary studies suggest moderate absorption with a half-life of approximately 6 hours in animal models.
Safety and Toxicology
Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity. However, further studies are necessary to establish long-term safety profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-n-Butoxy-3-methylphenyl)ethanol, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, a reflux setup with anhydrous potassium carbonate in ethanol facilitates alkoxy group introduction (e.g., substituting a hydroxyl group with n-butoxy). Reaction completion is monitored by TLC or GC-MS. Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of 4-chlorobenzyl chloride to precursor) and temperature (80–100°C) to maximize yield .
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer : Purification often involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Spectroscopic confirmation includes:
- ¹H/¹³C NMR : Peaks for methyl (δ 1.3–1.5 ppm), butoxy (δ 3.4–3.6 ppm), and aromatic protons (δ 6.8–7.2 ppm) .
- IR : Stretching vibrations for -OH (~3400 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
Q. What spectroscopic and crystallographic methods are used to characterize its structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles, resolving ambiguities in stereochemistry. Complementary techniques include:
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- UV-Vis : λmax ~260 nm (π→π* transitions in aromatic system) .
Advanced Research Questions
Q. How can synthetic efficiency be improved using green chemistry principles?
- Methodological Answer : Replace traditional solvents (ethanol) with ionic liquids or cyclopentyl methyl ether (CPME). Biocatalytic approaches (e.g., lipase-mediated esterification) reduce energy consumption. Microwave-assisted synthesis (100 W, 15 min) enhances reaction rates and yield (85–90%) while minimizing byproducts .
Q. What strategies resolve contradictions between computational and experimental data (e.g., bond angles in crystallography vs. DFT)?
- Methodological Answer : Discrepancies arise from crystal packing effects or basis set limitations in DFT. Mitigation steps:
- Multi-conformer DFT : Compare multiple conformers with crystallographic data.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) influencing crystal structure .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., replacing n-butoxy with methoxy or halogen groups). Assess bioactivity via:
- Enzyme Assays : IC50 values against target enzymes (e.g., cytochrome P450).
- Molecular Docking : AutoDock Vina to predict binding affinities. Hydrophobic n-butoxy groups enhance membrane permeability, while electron-withdrawing substituents reduce metabolic stability .
Q. What computational tools model its interaction with biological targets?
- Methodological Answer : MD simulations (GROMACS) and QM/MM (Gaussian 16) model ligand-receptor dynamics. Use PyMOL for visualizing binding poses. Validate predictions with SPR (surface plasmon resonance) to measure dissociation constants (KD = 10–100 nM) .
Q. How is environmental impact assessed during large-scale synthesis?
- Methodological Answer : Perform life cycle analysis (LCA) using SimaPro to quantify waste generation and energy use. Test biodegradability via OECD 301F (CO2 evolution >60% in 28 days). Substitute hazardous reagents (e.g., thionyl chloride) with enzymatic alternatives to reduce ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
